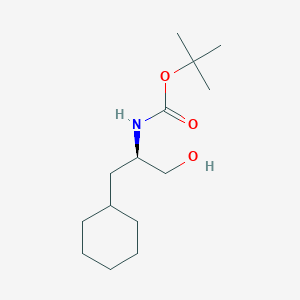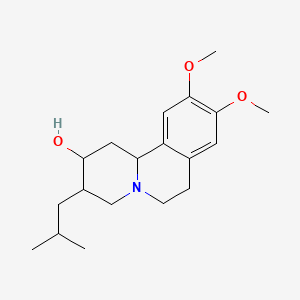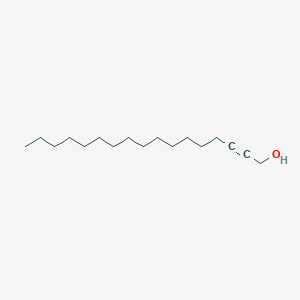
3,3'-Trithiobis-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Trithiobis-D-valine, also known as Penicillamine Trisulfide, is a compound with the molecular formula C10H20N2O4S3 and a molecular weight of 328.47 g/mol . This compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides, making it a useful compound for gaining insights into the strength of C-S bonds in tertiary C-SH compounds and intermediates.
Mechanism of Action
Target of Action
It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .
Mode of Action
It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates
Biochemical Pathways
The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.
Pharmacokinetics
Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.
Result of Action
It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates
Action Environment
The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions . The specific enzymes, proteins, and other biomolecules that 3,3’-Trithiobis-D-valine interacts with are yet to be identified.
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level
Preparation Methods
The preparation of 3,3’-Trithiobis-D-valine can be achieved through various synthetic routes. One common method involves the reaction of D-valine with sulfur to form the trisulfide linkage. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve microbial preparation techniques, which offer high stereo selectivity, mild reaction conditions, and an environmentally friendly process .
Chemical Reactions Analysis
3,3’-Trithiobis-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the trisulfide linkage to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The trisulfide linkage can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Trithiobis-D-valine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3,3’-Trithiobis-D-valine can be compared with other similar compounds such as:
Penicillamine: A derivative of D-valine used in the treatment of immune-deficiency diseases.
Actinomycin D: Another derivative of D-valine used in antitumor therapy.
Properties
CAS No. |
22801-32-7 |
|---|---|
Molecular Formula |
C10H20N2O4S3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
YXNSHRAZIFTXCR-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSSC(C)(C)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)


